2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H21FN2OS2 and a molecular weight of 436.574 g/mol
Preparation Methods
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzothieno Ring: This step involves the cyclization of appropriate precursors to form the benzothieno ring structure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Pyrimidinone Core: The pyrimidinone core is formed through condensation reactions involving appropriate amines and carbonyl compounds.
Final Assembly: The final step involves the coupling of the benzothieno and pyrimidinone intermediates under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar compounds to 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
- 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound differs by having a methyl group instead of a 4-methylphenyl group .
- 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a 4-fluorobenzyl group and a 4-methoxyphenyl group .
The uniqueness of 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Biological Activity
The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C24H21FN2OS2
- Molecular Weight : 436.6 g/mol
- IUPAC Name : 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
- Structure : The compound contains a benzothieno-pyrimidine core with fluorobenzyl and methylphenyl substituents that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the sulfanyl group enhances its binding affinity and specificity towards these targets. The compound's interactions can lead to modulation of various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrimidine rings have shown moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has identified compounds with similar structural motifs as potential anticancer agents. A study highlighted that specific derivatives could inhibit cancer cell growth in multicellular spheroid models. The mechanism involved may include the induction of apoptosis through modulation of signaling pathways associated with cell survival .
Case Studies
-
Antimicrobial Efficacy : In a comparative study of various synthesized compounds, those with similar structures to 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated MIC values ranging from 16 µM to 128 µM against various bacterial strains. The efficacy was linked to the presence of the fluorinated aromatic group .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 MA-1113 128 128 - Anticancer Screening : A screening of a drug library for anticancer properties identified several candidates with promising activity against tumor cells. The structure-activity relationship (SAR) indicated that modifications in the substituents significantly influenced the anticancer efficacy .
Properties
Molecular Formula |
C24H21FN2OS2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21FN2OS2/c1-15-10-12-17(13-11-15)27-23(28)21-18-7-3-5-9-20(18)30-22(21)26-24(27)29-14-16-6-2-4-8-19(16)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
InChI Key |
OBNSDYGNYXSJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5 |
Origin of Product |
United States |
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